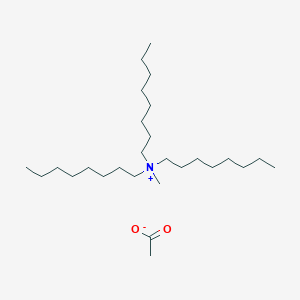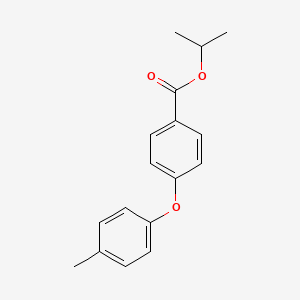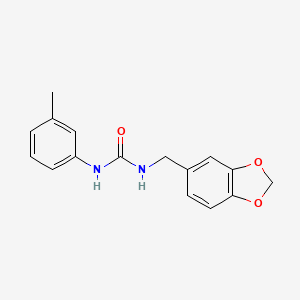phosphanium bromide CAS No. 88812-21-9](/img/structure/B14138417.png)
[(3,5-Dichlorophenyl)methyl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dichlorophenyl)methylphosphanium bromide is an organophosphorus compound with the molecular formula C25H20BrCl2P. It is a white crystalline solid that is soluble in polar organic solvents. This compound is primarily used in organic synthesis, particularly in the Wittig reaction, which is a method for the synthesis of alkenes.
準備方法
Synthetic Routes and Reaction Conditions
(3,5-Dichlorophenyl)methylphosphanium bromide can be synthesized by reacting triphenylphosphine with (3,5-dichlorophenyl)methyl bromide. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the synthesis of (3,5-Dichlorophenyl)methylphosphanium bromide follows a similar procedure but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization techniques.
化学反応の分析
Types of Reactions
(3,5-Dichlorophenyl)methylphosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield the corresponding alcohol, while oxidation with hydrogen peroxide can produce the corresponding oxide.
科学的研究の応用
(3,5-Dichlorophenyl)methylphosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is widely used in the Wittig reaction to synthesize alkenes. It also serves as a precursor for the synthesis of various organophosphorus compounds.
Biology: The compound is used in studies involving cell membrane potentials and ion transport due to its ability to form stable phosphonium salts.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used as a catalyst in various industrial chemical reactions and as an intermediate in the production of other chemicals.
作用機序
The mechanism of action of (3,5-Dichlorophenyl)methylphosphanium bromide involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as intermediates in the formation of alkenes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Methyltriphenylphosphonium bromide: This compound is similar in structure but lacks the dichlorophenyl group. It is also used in the Wittig reaction and other organic synthesis applications.
Ethyltriphenylphosphonium bromide: Similar to methyltriphenylphosphonium bromide but with an ethyl group instead of a methyl group.
Benzyltriphenylphosphonium bromide: Contains a benzyl group instead of a dichlorophenyl group and is used in similar applications.
Uniqueness
(3,5-Dichlorophenyl)methylphosphanium bromide is unique due to the presence of the dichlorophenyl group, which can impart different reactivity and properties compared to other phosphonium salts. This makes it particularly useful in specific synthetic applications where the dichlorophenyl group is required.
特性
CAS番号 |
88812-21-9 |
|---|---|
分子式 |
C25H20BrCl2P |
分子量 |
502.2 g/mol |
IUPAC名 |
(3,5-dichlorophenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H20Cl2P.BrH/c26-21-16-20(17-22(27)18-21)19-28(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-18H,19H2;1H/q+1;/p-1 |
InChIキー |
VWCLAZFAGDBTDV-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[P+](CC2=CC(=CC(=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


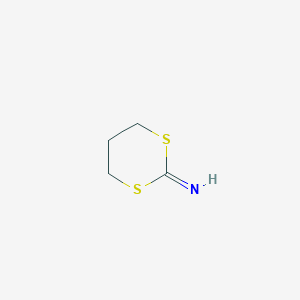

![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)

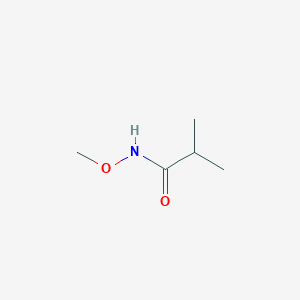
![9-(10-Phenylanthracen-9-yl)spiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B14138372.png)

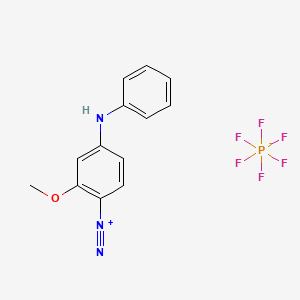
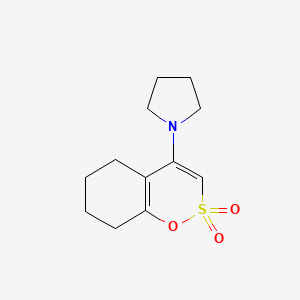
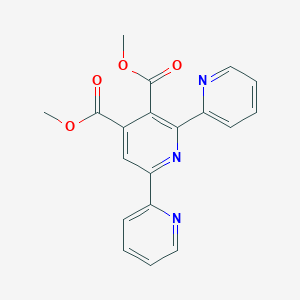
![[Methylenebis(oxy)]dimethanol](/img/structure/B14138397.png)
